![molecular formula C14H13ClN2OS B2746463 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide CAS No. 685847-30-7](/img/structure/B2746463.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involved the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture was heated to reflux for 3 hours .Molecular Structure Analysis
In the molecular structure of the compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The molecular structure is influenced by an intramolecular C—H N short contact . In the crystal, C—H O interactions link the molecules, forming C(10) chains propagating along the b axis in a zigzag manner .Scientific Research Applications
Anticancer Activity
The design, synthesis, and evaluation of derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide have been a significant area of research. Studies have focused on creating compounds with potential anticancer properties. For example, a series of substituted derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, exhibiting moderate to excellent activity. These efforts aim to develop more effective anticancer agents by exploring different substituents and modifications of the core chemical structure (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial potential of derivatives has also been explored, with some compounds showing significant inhibition against bacterial and fungal growth. This research direction seeks to address the growing concern of antimicrobial resistance by introducing new, effective antimicrobial agents (Akbari et al., 2008).
Herbicidal Activity
Another application area is the development of herbicidal agents. Derivatives of this compound have been synthesized and tested for their herbicidal activities. Such studies aim to create novel herbicides that are more effective and environmentally friendly. For instance, certain compounds have demonstrated good herbicidal activities, showcasing the potential of these chemical frameworks in agricultural applications (Wang et al., 2004).
Neurological Disorder Treatment
Research into the application of this compound derivatives for treating neurological disorders has also been conducted. These studies focus on discovering compounds that can serve as potential therapeutics for various neurological conditions, such as epilepsy and other seizure disorders, by targeting specific pathways or receptors in the brain (Ohno et al., 2003).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can bind to receptors, inhibit enzymes, or interfere with cellular processes . The exact interaction would depend on the specific target and the structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and various cellular signaling pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, factors such as temperature, pH, and the presence of other substances can influence the stability and activity of the compound .
Future Directions
Thiazole derivatives, including “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide”, have potential applications in various fields due to their diverse biological activities . They have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these potential applications further.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDSMUCJQHVVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.